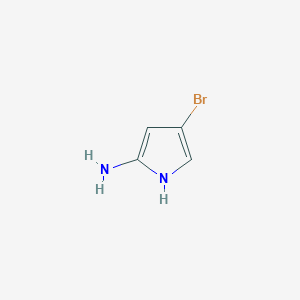

4-Bromo-1H-pyrrol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-1H-pyrrol-2-amine is a heterocyclic organic compound that features a bromine atom attached to the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrol-2-amine typically involves the bromination of 1H-pyrrol-2-amine. One common method is the reaction of 1H-pyrrol-2-amine with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-pyrrol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction Reactions: The bromine atom can be reduced to form 1H-pyrrol-2-amine.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substitution reactions yield various substituted pyrrole derivatives.

- Oxidation reactions produce oxidized pyrrole compounds.

- Reduction reactions revert the compound to 1H-pyrrol-2-amine .

Scientific Research Applications

4-Bromo-1H-pyrrol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrrol-2-amine involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. The pyrrole ring can engage in π-π interactions and hydrogen bonding, further modulating its biological activity .

Comparison with Similar Compounds

1H-Pyrrol-2-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.

4-Chloro-1H-pyrrol-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

4-Iodo-1H-pyrrol-2-amine:

Uniqueness: 4-Bromo-1H-pyrrol-2-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable intermediate in synthetic chemistry .

Biological Activity

4-Bromo-1H-pyrrol-2-amine is an organic compound characterized by the molecular formula C₄H₄BrN. It belongs to the pyrrole family, which is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and an amine group at the 2-position of the pyrrole ring. It typically appears as a colorless to light yellow crystalline solid and is soluble in various organic solvents, including alcohols and ethers. The presence of the bromine atom enhances its biological activity, making it a valuable scaffold in drug discovery.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, particularly in cancer research. These derivatives can inhibit specific enzymes or pathways involved in tumor growth, suggesting their potential as therapeutic agents against several diseases, including cancer and infectious diseases.

The interaction mechanisms often involve binding to protein targets through hydrogen bonding and hydrophobic interactions. Studies have shown that compounds derived from this structure can disrupt microtubule dynamics, which is crucial for cell division and proliferation .

Antiproliferative Activity

A study evaluated a series of pyrrole compounds related to this compound for their antiproliferative effects against various cancer cell lines. The results indicated significant activity, with some derivatives demonstrating IC₅₀ values in the nanomolar range:

| Compound | Antiproliferation IC₅₀ (µM) | Microtubule Depolymerization EC₅₀ (µM) |

|---|---|---|

| Colchicine | 0.016 ± 0.002 | 0.030 |

| JG-03-14 (C-4 analogue) | 0.036 ± 0.002 | 0.490 |

| 4-Bromo-1-methyl-1H-pyrrole | 2.24 ± 0.2 | >75 |

| 4-Bromo-3,5-dimethyl-1H-pyrrole | 0.312 ± 0.020 | ~94 |

These findings suggest a correlation between microtubule destabilization and antiproliferative activity, indicating that compounds like JG-03-14 could serve as lead candidates for further development in cancer therapeutics .

In Vitro Studies

Further studies demonstrated that certain derivatives of this compound inhibited tubulin polymerization in vitro, leading to significant reductions in cell viability in breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, compound 9q was shown to arrest MCF-7 cells in the G₂/M phase, resulting in cellular apoptosis .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of different substituents at specific positions on the pyrrole ring has been shown to significantly affect its potency against cancer cells:

| Substituent Position | Compound Example | Biological Activity |

|---|---|---|

| C-2 | 4-Bromo-1-methyl- | Moderate Antiproliferative |

| C-4 | JG-03-14 | High Antiproliferative |

| C-3 | 4-Bromo-3-methyl- | Low Antiproliferative |

This table illustrates how modifications can lead to varying degrees of biological efficacy, emphasizing the importance of SAR studies in drug development .

Properties

Molecular Formula |

C4H5BrN2 |

|---|---|

Molecular Weight |

161.00 g/mol |

IUPAC Name |

4-bromo-1H-pyrrol-2-amine |

InChI |

InChI=1S/C4H5BrN2/c5-3-1-4(6)7-2-3/h1-2,7H,6H2 |

InChI Key |

SBLNWCNBFODXAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C1Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.